molecular formula C12H9NOS B3036855 beta-(Spirocyanocyclopropyl)-thiochromanone CAS No. 400083-19-4

beta-(Spirocyanocyclopropyl)-thiochromanone

Cat. No.: B3036855
CAS No.: 400083-19-4
M. Wt: 215.27 g/mol
InChI Key: VTKZMSZKRMWIER-UHFFFAOYSA-N
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Description

Beta-(Spirocyanocyclopropyl)-thiochromanone is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of organic and medicinal chemistry due to its potential applications in drug discovery and development. The spirocyclic framework imparts unique physicochemical properties, making it a valuable scaffold for the synthesis of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-(Spirocyanocyclopropyl)-thiochromanone typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable thiochromanone derivative with a cyanocyclopropane reagent under basic conditions. The reaction conditions often require the use of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and residence time, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances reproducibility.

Chemical Reactions Analysis

Types of Reactions

Beta-(Spirocyanocyclopropyl)-thiochromanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohols or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-CPBA in dichloromethane.

    Reduction: LiAlH4 in ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in THF.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Beta-(Spirocyanocyclopropyl)-thiochromanone has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules, particularly in the development of new synthetic methodologies.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Due to its unique structure, it is explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which beta-(Spirocyanocyclopropyl)-thiochromanone exerts its effects is primarily through its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of conformational flexibility, enabling the compound to fit into various binding sites. This interaction can modulate the activity of the target protein, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic oxindoles: These compounds share a similar spirocyclic framework and are known for their biological activity.

    Spirocyclic carbamates: These compounds are used as selective inhibitors in various biochemical assays.

    Spirocyclic piperidines: Known for their potential as antibronchoconstrictor agents.

Uniqueness

Beta-(Spirocyanocyclopropyl)-thiochromanone is unique due to its combination of a spirocyclic structure with a thiochromanone core. This combination imparts distinct physicochemical properties, such as enhanced stability and reactivity, which are not commonly found in other spirocyclic compounds. Additionally, its ability to undergo a wide range of chemical reactions makes it a valuable tool in synthetic and medicinal chemistry.

Properties

IUPAC Name

4-oxospiro[2H-thiochromene-3,2'-cyclopropane]-1'-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NOS/c13-6-8-5-12(8)7-15-10-4-2-1-3-9(10)11(12)14/h1-4,8H,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKZMSZKRMWIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C12CSC3=CC=CC=C3C2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-(Spirocyanocyclopropyl)-thiochromanone
Reactant of Route 2
beta-(Spirocyanocyclopropyl)-thiochromanone
Reactant of Route 3
beta-(Spirocyanocyclopropyl)-thiochromanone
Reactant of Route 4
beta-(Spirocyanocyclopropyl)-thiochromanone
Reactant of Route 5
beta-(Spirocyanocyclopropyl)-thiochromanone
Reactant of Route 6
beta-(Spirocyanocyclopropyl)-thiochromanone

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